molecular formula C16H19ClN2O B2722382 5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol CAS No. 294675-78-8

5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol

Cat. No.: B2722382
CAS No.: 294675-78-8
M. Wt: 290.79
InChI Key: OSUFRGXKNGENED-UHFFFAOYSA-N
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Description

5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol is a chemical compound with the molecular formula C16H19ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol typically involves the reaction of 5-chloro-8-hydroxyquinoline with 4-methylpiperidine in the presence of a suitable base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the piperidine moiety.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar structural features but lacking the piperidine moiety.

    5-Chloro-8-hydroxyquinoline: A closely related compound with a chlorine atom at the 5-position but without the piperidine substitution.

    7-[(4-Methylpiperidin-1-yl)methyl]quinolin-8-ol: A similar compound without the chlorine atom at the 5-position.

Uniqueness

5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol is unique due to the presence of both the chlorine atom and the piperidine moiety, which can influence its chemical reactivity and biological activity. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-11-4-7-19(8-5-11)10-12-9-14(17)13-3-2-6-18-15(13)16(12)20/h2-3,6,9,11,20H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUFRGXKNGENED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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